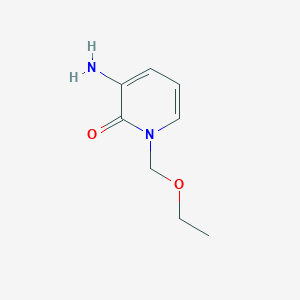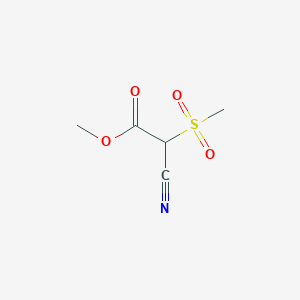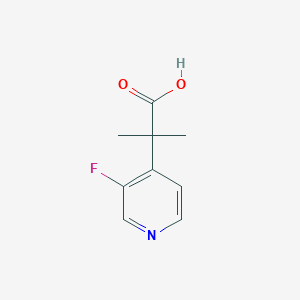
2-(3-Fluoropyridin-4-yl)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Fluoropyridin-4-yl)-2-methylpropanoic acid is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring . This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid . Another approach involves nucleophilic substitution reactions using pyridines containing leaving groups such as halogens, sulfonates, or nitro groups, with fluorides of alkaline metals, hydrofluoric acid, tetrabutylammonium fluoride, or fluoroboric acid .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often utilize scalable and efficient synthetic routes. These methods may include palladium-catalyzed cross-coupling reactions, directed ortho-metalation followed by borylation, and iridium or rhodium-catalyzed C-H or C-F bond activation . These approaches allow for the large-scale production of fluorinated pyridines with high yields and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Fluoropyridin-4-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydride, tetrabutylammonium fluoride) .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions with fluorides can yield various fluorinated derivatives .
Applications De Recherche Scientifique
2-(3-Fluoropyridin-4-yl)-2-methylpropanoic acid has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(3-Fluoropyridin-4-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with biological molecules, such as enzymes and receptors, by altering its electronic properties . This interaction can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(3-Fluoropyridin-4-yl)-2-methylpropanoic acid include other fluorinated pyridines, such as:
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- Polyfluoropyridines
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom at the 3-position of the pyridine ring. This specific arrangement imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and agrochemicals .
Propriétés
Formule moléculaire |
C9H10FNO2 |
|---|---|
Poids moléculaire |
183.18 g/mol |
Nom IUPAC |
2-(3-fluoropyridin-4-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C9H10FNO2/c1-9(2,8(12)13)6-3-4-11-5-7(6)10/h3-5H,1-2H3,(H,12,13) |
Clé InChI |
PNCZLMCUFDNAAR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=C(C=NC=C1)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-Methylpropyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B13068755.png)
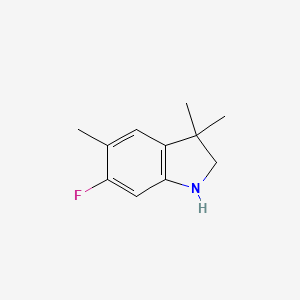
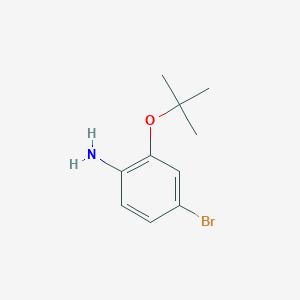
![2-Oxa-6-azaspiro[4.5]decane](/img/structure/B13068789.png)
![2-cyano-3-[1-(2-cyanoethyl)-3-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B13068795.png)
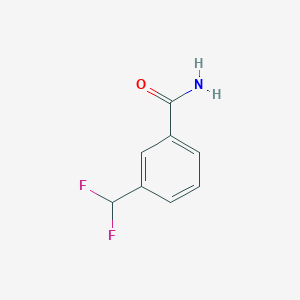
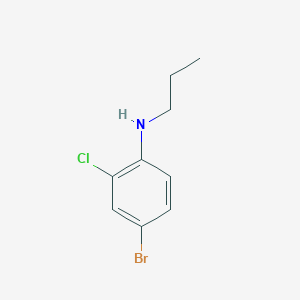
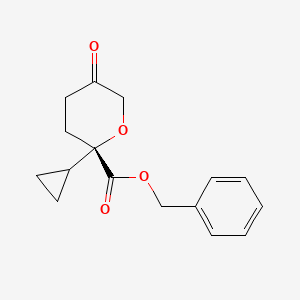


![(5S,8R,9R,10R,13S,14R)-13-methyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13068820.png)

